

2-Amino-3-chloropyridine IUPAC name

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-Amino-3-chloropyridine
Cat. No.: B188170

[Get Quote](#)

Chemical and Physical Properties

3-chloropyridin-2-amine is a stable and reactive compound, making it a valuable building block in organic synthesis.[\[1\]](#) Its properties are summarized below.

Property	Value	Source
IUPAC Name	3-chloropyridin-2-amine	PubChem [2]
CAS Number	39620-04-7	PubChem [2]
Molecular Formula	C ₅ H ₅ CIN ₂	PubChem [2]
Molecular Weight	128.56 g/mol	PubChem [2]
Melting Point	59-62 °C	ChemicalBook [3]
Boiling Point	207.0 ± 20.0 °C (Predicted)	ChemicalBook [3]
Appearance	Pale cream to brown crystals or powder	Thermo Fisher Scientific [4]
InChI Key	RZJPBQGRCNJYBU-UHFFFAOYSA-N	PubChem [2]
SMILES	NC1=C(Cl)C=CC=N1	Thermo Fisher Scientific [4]

Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of 3-chloropyridin-2-amine.

Data Type	Details	Source
¹ H NMR (CDCl ₃)	δ 5.02 (s, 2H, NH ₂), 6.62 (dd, 1H, pyridine-H), 7.48 (dd, 1H, pyridine-H), 7.98 (dd, 1H, pyridine-H)	Hu, et al. (2011)[5]
IR Spectrum	Data available from the Coblenz Society, Inc. (7% in CHCl ₃)	NIST WebBook[3]
Mass Spectrum	Electron Ionization (EI) data available	NIST WebBook[3][6]
Elemental Analysis	Calculated: C, 46.47; H, 3.84; N, 21.85. Found: C, 46.71; H, 3.99; N, 21.79.	Hu, et al. (2011)[5]
Crystal Structure	Monoclinic, Z=4. CCDC Number: 825437	Hu, et al. (2011)[5], PubChem[2]

Experimental Protocols

The synthesis of 3-chloropyridin-2-amine can be approached through various routes. Below are summaries of relevant synthetic procedures.

Synthesis via Nitration and Chlorination of 2-Pyridone

A patented method describes a multi-step synthesis starting from 2-pyridone.[7] This process involves protecting the amine, followed by directional chlorination and reduction.

Step 1: Nitration and N-alkylation of 2-Pyridone

- 2-pyridone is nitrated using a mixture of nitrosonic acid and sulfuric acid.

- The resulting 3-nitro-2-pyridone undergoes an N-alkylation reaction for amino group protection, yielding N-alkyl-3-nitro-2-pyridone.

Step 2: Chlorination and Dealkylation

- N-alkyl-3-nitro-2-pyridone is heated and dissolved.
- A chlorinating agent, such as triphosgene, is slowly added to perform a directional chlorination and dealkylation reaction.
- The reaction mixture is processed with an alkali lye to yield 2-chloro-3-nitropyridine.

Step 3: Reduction

- The intermediate 2-chloro-3-nitropyridine is reduced to the final product, 3-chloropyridin-2-amine.

Isolation as a By-product and Purification

3-chloropyridin-2-amine has been isolated as a by-product in the synthesis of an intermediate for the insecticide chlorantraniliprole.[\[5\]](#)

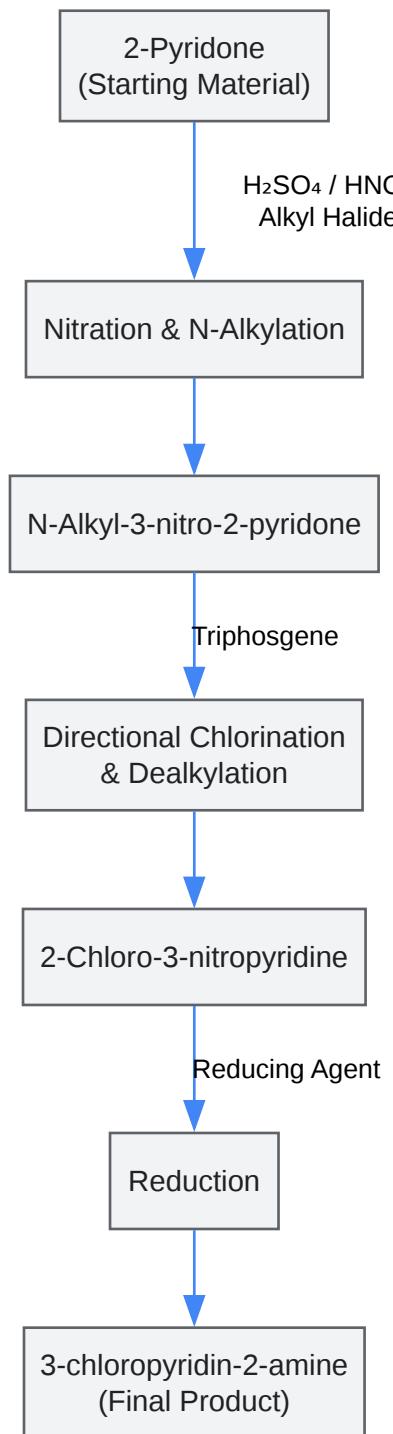
Reaction Mixture:

- Sodium ethoxide and absolute ethanol are heated to reflux.
- 3-chloro-2-hydrazinylpyridine is added, and the mixture is refluxed.
- Diethyl maleate is added dropwise, and the solution is held at reflux.
- Glacial acetic acid is added after cooling.

Isolation and Purification:

- The mixture is diluted with water and cooled to room temperature, causing a precipitate to form.
- The precipitate is isolated via filtration.

- The final product is separated by column chromatography on silica gel (eluent: ethyl acetate/petroleum ether, 1:5).
- Recrystallization from dichloromethane affords colorless single crystals.[\[5\]](#)


Applications in Research and Development

3-chloropyridin-2-amine is a versatile intermediate primarily used in the synthesis of pharmaceuticals and agrochemicals.[\[1\]](#) Its bifunctional nature, with amino and chloro groups on a pyridine scaffold, allows for diverse chemical modifications.

- Pharmaceutical Development: It is a key building block for creating novel therapeutic agents, including anti-inflammatory and antimicrobial drugs.[\[1\]](#) The scaffold is used to generate libraries of compounds for high-throughput screening in drug discovery.
- Agrochemicals: The compound is crucial for synthesizing modern pesticides and herbicides.[\[1\]\[8\]](#) Notably, it is an intermediate in the synthesis of the insecticide chlorantraniliprole.[\[5\]](#)
- Material Science: It is explored for creating novel materials like polymers and coatings.[\[1\]](#)

Logical and Experimental Workflows

The utility of 3-chloropyridin-2-amine in synthetic chemistry can be visualized through logical workflows, from its synthesis to its application in drug discovery.

[Click to download full resolution via product page](#)

Caption: Synthetic pathway for 3-chloropyridin-2-amine.

Caption: Drug discovery workflow using 3-chloropyridin-2-amine.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. chemimpex.com [chemimpex.com]
- 2. 2-Amino-3-chloropyridine | C5H5CIN2 | CID 693267 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 3-Amino-2-chloropyridine [webbook.nist.gov]
- 4. 3-Aminopyridine synthesis - chemicalbook [chemicalbook.com]
- 5. 3-Chloropyridin-2-amine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 3-Amino-2-chloropyridine [webbook.nist.gov]
- 7. CN102532010B - Preparation method of 2-chloro-3-aminopyridine - Google Patents [patents.google.com]
- 8. 3-Amino-2-Chloropyridine | CAS 22950-28-7 | Properties, Applications, Safety, Supplier China [pipzine-chem.com]
- To cite this document: BenchChem. [2-Amino-3-chloropyridine IUPAC name]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b188170#2-amino-3-chloropyridine-iupac-name>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com